![molecular formula C15H14N4O3S3 B2690107 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1421468-47-4](/img/structure/B2690107.png)

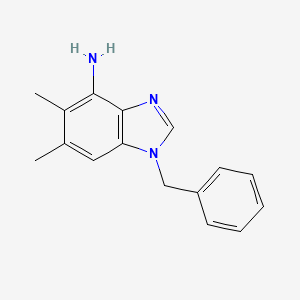

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

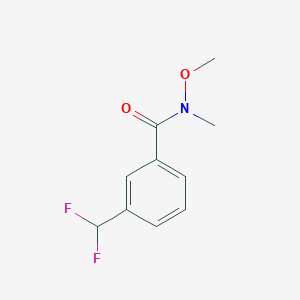

The compound is a derivative of thiazole and sulfonamide, groups known for their antibacterial activity . It’s part of a series of novel heterocyclic compounds designed for potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The compound has two distinct structural features. One is the ‘5 atoms regulation’, and the other is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .Chemical Reactions Analysis

The compound is part of a series of novel heterocyclic compounds designed for potential biological activities . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0 Å .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Novel thiazolo[5,4-d]pyrimidines have been synthesized, showcasing the utility of thiazole derivatives in creating compounds with potential biological activities. These compounds, including thiazolo[4,5-e][1,2,4-triazolo][4,3-c]pyrimidines, offer insights into the structural motifs beneficial for drug design and synthesis (G. Chattopadhyay et al., 2010).

Biological Activities and Applications

- Research into heterocyclic compounds, including N-substituted benzothiazole derivatives, has led to the synthesis of compounds with antimicrobial activities. These studies demonstrate the application of benzothiazole derivatives in developing new antibacterial and antifungal agents (G. K. Patel & H. S. Patel, 2015).

- Theoretical investigations and molecular docking studies of sulfonamide derivatives for antimalarial activity against COVID-19 have provided a framework for utilizing computational calculations in drug design. This research highlights the potential of thiazole and benzothiazole derivatives in addressing contemporary health challenges (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Potential Anticancer Applications

- Studies on thiazolo benzimidazole derivatives have shown promising results in cell cycle disruption and apoptotic activity, indicating potential applications in cancer treatment. These findings suggest the utility of thiazole and benzimidazole derivatives in developing novel anticancer agents (A. O. Sarhan et al., 2010).

Insecticidal Applications

- Research on sulfonamide thiazole derivatives as insecticidal agents against Spodoptera littoralis has revealed the insecticidal potential of these compounds. Such studies indicate the broader applicability of thiazole derivatives in agriculture and pest management (Nanees N. Soliman et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide Similar compounds have been known to exhibit antibacterial activity .

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been known to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown to create pores in the bacterial cell membranes .

Propiedades

IUPAC Name |

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S3/c1-25(21,22)19-7-6-10-12(8-19)24-15(17-10)18-13(20)14-16-9-4-2-3-5-11(9)23-14/h2-5H,6-8H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYHVKPTRQTNHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2690026.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2690028.png)

![Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2690034.png)

![1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2690038.png)

![N1-(2-chlorobenzyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2690042.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2690043.png)